(2S,3S,4R)-4-Fluoro-2-(hydroxymethyl)-5-methoxytetrahydrofuran-3-ol
Description
The compound (2S,3S,4R)-4-Fluoro-2-(hydroxymethyl)-5-methoxytetrahydrofuran-3-ol is a fluorinated tetrahydrofuran derivative characterized by its stereospecific configuration (2S,3S,4R). Key structural features include:
- A fluorine atom at position 4, enhancing metabolic stability and electronic effects.
- A methoxy group at position 5, influencing steric and electronic properties.
Properties
IUPAC Name |
(2S,3S,4R)-4-fluoro-2-(hydroxymethyl)-5-methoxyoxolan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO4/c1-10-6-4(7)5(9)3(2-8)11-6/h3-6,8-9H,2H2,1H3/t3-,4+,5-,6?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRUFWVRASYVEG-AMVSKUEXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(O1)CO)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1[C@@H]([C@H]([C@@H](O1)CO)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90467183 | |
| Record name | (2S,3S,4R)-4-Fluoro-2-(hydroxymethyl)-5-methoxytetrahydrofuran-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913370-23-7 | |
| Record name | (2S,3S,4R)-4-Fluoro-2-(hydroxymethyl)-5-methoxytetrahydrofuran-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(2S,3S,4R)-4-Fluoro-2-(hydroxymethyl)-5-methoxytetrahydrofuran-3-ol is a compound of interest due to its potential biological activities, particularly in the context of antiviral research. This article explores its synthesis, biological activity, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C6H12FNO5
- Molecular Weight : 189.16 g/mol
- CAS Number : 2041584-99-8
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with appropriate sugar derivatives.
- Fluorination : The introduction of fluorine can be achieved through various fluorination methods.
- Hydroxymethylation and Methoxylation : These functional groups are added to complete the molecular structure.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit significant antiviral properties. Notably, nucleoside analogs have shown effectiveness against Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV).
- Mechanism of Action : These compounds often act as inhibitors of viral polymerases, disrupting viral replication.
- In vitro Studies :
Table 1: Summary of Biological Activity
| Compound | Target Virus | EC50 (nM) | IC50 (nM) |
|---|---|---|---|
| (2S,3S,4R)-4-Fluoro... | HBV | 7.8 | 120 |
| Related Nucleoside Analog | HIV | 31 | - |
Case Studies
- Study on Nucleoside Analogues :
- Prodrug Development :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Stereochemical Differences
Table 1: Structural and Stereochemical Comparison
Table 2: Physical and Hazard Properties
*Calculated based on assumed formula.
Functional and Application Differences
- Target Compound : The 5-methoxy group distinguishes it from purine/pyrimidine-containing analogues (e.g., ), likely reducing nucleoside mimicry but enhancing stability for synthetic intermediates.
- Purine/Pyrimidine Analogues (): Commonly used in antiviral or anticancer research due to nucleoside-like structures. For example, the triazolo-pyrimidine derivative () emphasizes high purity for targeted biochemical studies.
- Diazirine Derivatives (): Serve as photoaffinity probes for studying protein-ligand interactions, leveraging the photoreactive diazirine group.
- Amino-Substituted Analogues (): Bulky substituents like cyclohexylamino or methylpiperidine groups may improve membrane permeability or target specificity but reduce solubility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
